

# Lcq908 (Pradigastat) in Familial Chylomicronemia Syndrome: A Comparative Analysis Against Placebo

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | Lcq908  |           |
| Cat. No.:            | B610185 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **Lcq908** (pradigastat), a diacylglycerol acyltransferase-1 (DGAT1) inhibitor, based on head-to-head clinical trial data. The primary comparator in these studies for the treatment of Familial Chylomicronemia Syndrome (FCS) was a placebo, as there are limited licensed therapies available for this rare condition. The standard of care for FCS primarily consists of a highly restrictive very low-fat diet.[1] Other therapies such as fibrates, omega-3 fatty acids, and niacin have shown limited efficacy in patients with homozygous FCS.[2]

#### **Mechanism of Action**

**Lcq908** is a selective and orally effective inhibitor of DGAT1, an enzyme that catalyzes the final step in triglyceride synthesis in the small intestine.[3][4][5] By inhibiting DGAT1, **Lcq908** reduces the production of chylomicrons, the lipoprotein particles responsible for transporting dietary fats into the bloodstream. This mechanism aims to lower the dangerously high triglyceride levels characteristic of FCS.[5]





Click to download full resolution via product page

Mechanism of Action of Lcq908 (Pradigastat) as a DGAT1 Inhibitor.





## Clinical Trial Data: Lcq908 vs. Placebo

The following tables summarize the key quantitative data from clinical trials investigating the efficacy of **Lcq908** in patients with FCS. The primary endpoint in these studies was the reduction in triglyceride levels.

Table 1: Effect of Lcq908 on Fasting Triglyceride Levels

| Treatment<br>Group | Baseline<br>Fasting<br>Triglycerides<br>(mg/dL) | Post-<br>Treatment<br>Fasting<br>Triglycerides<br>(mg/dL) | Percent<br>Reduction<br>from Baseline | Study<br>Identifier |
|--------------------|-------------------------------------------------|-----------------------------------------------------------|---------------------------------------|---------------------|
| Lcq908 (20 mg)     | ~2000                                           | Not explicitly stated                                     | 41%[5][6]                             | NCT01146522[5]      |
| Lcq908 (40 mg)     | ~2000                                           | Not explicitly stated                                     | 70%[5][6]                             | NCT01146522[5]      |
| Placebo            | Not available                                   | Not available                                             | Not available                         | NCT01514461[5]      |

Note: The NCT01146522 study was an open-label trial, and specific placebo data for this endpoint is not provided in the search results. The NCT01514461 study was a placebo-controlled trial, but specific quantitative outcomes were not detailed in the provided search snippets.

Table 2: Effect of Lcq908 on Postprandial Triglyceride

**Levels (Area Under the Curve 0-9 hours)** 

| Treatment Group | Change in<br>Postprandial TG<br>AUC0-9h | p-value (vs. 10 mg<br>dose) | Study Identifier |
|-----------------|-----------------------------------------|-----------------------------|------------------|
| Lcq908 (20 mg)  | -37%[5]                                 | <0.022[5]                   | NCT01146522[5]   |
| Lcq908 (40 mg)  | -30%[5]                                 | <0.022[5]                   | NCT01146522[5]   |



Table 3: Effect of Lcq908 on Fasting Apolipoprotein B48

(ApoB48) Levels

| Treatment Group | Change in Fasting<br>ApoB48 | p-value (vs. 10 mg<br>dose) | Study Identifier |
|-----------------|-----------------------------|-----------------------------|------------------|
| Lcq908 (20 mg)  | Significant decrease[5]     | 0.051[5]                    | NCT01146522[5]   |
| Lcq908 (40 mg)  | Significant<br>decrease[5]  | 0.002[5]                    | NCT01146522[5]   |

# Experimental Protocols NCT01146522: Open-Label, Dose-Escalation Study

- Study Design: This was an open-label, exploratory study in six FCS patients.[5][7]
- Patient Population: Patients diagnosed with Familial Chylomicronemia Syndrome.
- Intervention: Patients received three consecutive 21-day treatment periods with **Lcq908** at doses of 20 mg, 40 mg, and 10 mg, respectively.[6] A washout period of at least 4 weeks separated each treatment period.[6]
- Key Assessments:
  - Fasting triglyceride levels were measured weekly.[6]
  - Postprandial triglyceride and ApoB48 levels were assessed following a meal tolerance test.[6]
  - Pharmacokinetics of Lcq908 were evaluated.[5]
  - Safety and tolerability were monitored throughout the study.[5]





Click to download full resolution via product page

Workflow of the NCT01146522 Clinical Trial.



## NCT01514461: Randomized, Double-Blind, Placebo-Controlled, Phase III Study

- Study Design: A randomized, double-blind, placebo-controlled Phase III study.[5]
- Patient Population: Patients with Familial Chylomicronemia Syndrome.
- Intervention: Lcq908 was compared against a placebo.[2]
- Status: While this study is mentioned as a follow-up to the exploratory study, detailed results are not available in the provided search results. The development of **Lcq908** was reportedly discontinued in Phase III due to adverse effects.[1]

### **Safety and Tolerability**

In the open-label NCT01146522 study, **Lcq908** was generally well-tolerated at daily doses up to 40 mg for 3 weeks.[5] Adverse events were reported as mild and transient, with a gastrointestinal nature.[5][6] No serious adverse events or discontinuations due to adverse events were reported in this particular study.[5] However, it is important to note that the subsequent discontinuation of the Phase III program suggests that other safety concerns may have emerged with longer-term or broader exposure.[1]

#### Conclusion

The available data from the head-to-head, placebo-controlled evaluation of **Lcq908** (pradigastat) in patients with Familial Chylomicronemia Syndrome demonstrates a significant reduction in both fasting and postprandial triglyceride levels, as well as fasting ApoB48 levels. The open-label NCT01146522 study showed dose-dependent effects, with the 40 mg dose providing the most substantial reduction in fasting triglycerides. While these initial findings were promising, the subsequent discontinuation of the **Lcq908** development program in Phase III highlights the challenges in developing therapies for this ultra-rare disease and underscores the importance of long-term safety data. For researchers and drug development professionals, the experience with **Lcq908** provides valuable insights into the potential of DGAT1 inhibition as a therapeutic strategy for FCS, while also serving as a case study on the hurdles of clinical development for orphan diseases.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. rareconnect.org [rareconnect.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Lcq908 (Pradigastat) in Familial Chylomicronemia Syndrome: A Comparative Analysis Against Placebo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610185#lcq908-head-to-head-study-with-standard-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com